1-Methylindoline-3-carbonitrile

Description

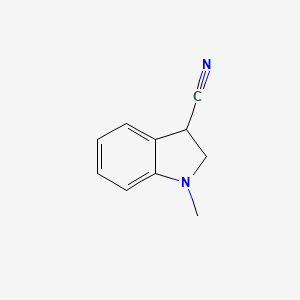

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole-3-carbonitrile |

InChI |

InChI=1S/C10H10N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,8H,7H2,1H3 |

InChI Key |

SSBPABZJDKHDIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Methylindoline 3 Carbonitrile

Transformations Involving the Nitrile Group at C3

The nitrile group at the C3 position of 1-methylindoline-3-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations, leading to the synthesis of diverse heterocyclic structures and functionalized indole (B1671886) derivatives. These reactions can be broadly categorized into transformations that directly involve the nitrile moiety to form new functional groups and cyclization reactions where the nitrile participates in ring formation.

Reactions Leading to Imidates, Amides, or Carboxylic Acid Derivatives

The conversion of the nitrile group in this compound to other functional groups such as imidates, amides, and carboxylic acids is a fundamental aspect of its chemistry. These transformations open avenues for further derivatization and the synthesis of a wide range of compounds.

Imidates are typically formed through the Pinner reaction, which involves the acid-catalyzed alcoholysis of a nitrile. rroij.com While direct examples with this compound are not extensively documented in the provided results, the general mechanism is well-established. Another common method is the direct alkylation of amides, though this can lead to a mixture of N- and O-alkylation products. rroij.com The synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines proceeds through α-iminonitrile intermediates, which are then transformed into the desired imidates in the presence of a base in alcoholic media. nih.gov

Amides can be synthesized from carboxylic acid derivatives. khanacademy.org For instance, the reaction of an acid chloride with ammonia (B1221849) or amines can yield amides. khanacademy.org The hydrolysis of the nitrile group of this compound under acidic or basic conditions would first yield the corresponding amide, 1-methylindoline-3-carboxamide.

Carboxylic acid derivatives are accessible through the hydrolysis of the nitrile group. This reaction typically proceeds in two stages: initial hydrolysis to the amide, followed by further hydrolysis to the carboxylic acid, 1-methylindoline-3-carboxylic acid. researchgate.net The resulting carboxylic acid can then be converted to various derivatives, such as esters, through reactions like Fischer esterification. researchgate.net

| Transformation | Reagents and Conditions | Product Type |

| Imidate Formation | Alcohol, Acid Catalyst (Pinner Reaction) | Imidate |

| Amide Formation | H₂O, Acid or Base (Partial Hydrolysis) | Amide |

| Carboxylic Acid Formation | H₂O, Acid or Base (Complete Hydrolysis) | Carboxylic Acid |

Cyclization Reactions Utilizing the Nitrile Functionality

The nitrile group of this compound is a key participant in various cyclization reactions, enabling the construction of complex polycyclic systems. These reactions often involve the nitrile as a dipolarophile or as a precursor to a reactive intermediate that undergoes subsequent ring closure.

One significant class of reactions is 1,3-dipolar cycloadditions . Nitrile oxides, which can be generated in situ, react with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. researchgate.netresearchgate.net While specific examples with this compound as the dipolarophile are not detailed, its activated double bond in the pyrrole (B145914) ring could potentially participate in such reactions. The cycloaddition of nitrile oxides to caryophyllene (B1175711) has been shown to be stereoselective. mdpi.com

Another important reaction is the tandem Michael addition/intramolecular amino-nitrile cyclization. This strategy has been used to synthesize substituted indolizines from a 2-dicyanovinyl-1,4-DHP reagent and various activated methylenes. nih.gov The key step involves a base-catalyzed Michael addition followed by an intramolecular cyclization involving the nitrile group. nih.gov

Furthermore, the nitrile group can be involved in annulation reactions. For example, the transformation of the cyano and amino groups of a spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivative with acetic anhydride (B1165640) in pyridine (B92270) afforded a cyclization product. mdpi.com

| Reaction Type | Reactants | Product | Key Feature |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoline/Isoxazole derivatives | Formation of a five-membered heterocyclic ring. researchgate.netresearchgate.netmdpi.com |

| Tandem Michael addition/amino-nitrile cyclization | 2-dicyanovinyl-1,4-DHP, activated methylenes | Substituted indolizines | Diastereoselective formation of dihydroindolizines. nih.gov |

| Annulation | Spiro[indoline-3,4′-thiopyrano[2,3-b]indole], Acetic Anhydride, Pyridine | Cyclized product | Utilization of the nitrile and an adjacent amino group for ring formation. mdpi.com |

Reactivity at the Indoline (B122111) Ring System

The indoline core of this compound possesses distinct reactive sites that can be targeted for functionalization and the construction of more complex molecular architectures. The reactivity is influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the nitrile group.

Electrophilic and Nucleophilic Attack on the Indoline Core

The indoline ring is susceptible to both electrophilic and nucleophilic attacks, with the site of attack being dependent on the nature of the reagent and the reaction conditions.

Electrophilic attack on the indole nucleus is a common reaction. The C3 position is typically the most nucleophilic and prone to electrophilic substitution. However, in this compound, this position is already substituted. Therefore, electrophilic attack is more likely to occur at other positions of the benzene (B151609) ring, such as C4, C5, C6, or C7, or at the C2 position of the pyrrole ring. The use of directing groups can control the regioselectivity of these reactions. For instance, Pd(II)-catalyzed C-H arylations of free (NH) indoles with a formyl group at C3 have been shown to direct arylation to the C4 position. acs.org

Nucleophilic attack on the indoline ring is less common due to the electron-rich nature of the heterocycle. However, the presence of the electron-withdrawing nitrile group at C3 can activate the C2 position towards nucleophilic attack. Additionally, dearomative processes involving nucleophilic attack at the C2-position of 3-nitroindoles have been reported for the synthesis of various indolines. mdpi.com

Functionalization at Specific Ring Positions (e.g., C2, C3, C7a)

Targeted functionalization at specific positions of the indoline ring is crucial for the synthesis of structurally diverse molecules.

C2-Functionalization: Rhodium(III)-catalyzed carbenoid insertion provides a method for the C2-selective functionalization of indoles. rsc.org Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles with diazo compounds can lead to C2-alkylation in the presence of an Iridium(III) catalyst. nih.gov

C3-Functionalization: While the C3 position is occupied by the nitrile group, reactions can still occur that modify this position or lead to the formation of spirocyclic systems. For example, the reaction of isatin-based N,N′-cyclic azomethine imine 1,3-dipoles with arynes can afford 3,3-disubstituted oxindoles. rsc.org

C7-Functionalization: Following C2-functionalization, subsequent C7-alkenylation of indoles has been demonstrated using a Rh(III)/Cu(II) catalyst system. rsc.org

Annulation and Spiro-Cyclization Reactions Forming Indoline Architectures

Annulation and spiro-cyclization reactions are powerful strategies for constructing complex, three-dimensional structures based on the indoline scaffold.

Annulation reactions involve the formation of a new ring fused to the indoline core. Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes can lead to either tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles. acs.org A zinc-catalyzed enantioselective [3+3] annulation of indoline-2-thiones and isatylidene malononitriles has been developed for the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com

Spiro-cyclization reactions result in the formation of a spirocyclic system where one carbon atom is shared between two rings. The C3 position of the indoline is a common site for the formation of spiro centers. An "on-water" [4+2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone provides access to spiro(indoline-2,3′-hydropyridazine) scaffolds. rsc.org Furthermore, an asymmetric [5+1] annulation reaction of 2-pyrrolylphenol with 1-methylindoline-2,3-dione, catalyzed by a chiral imidodiphosphoric acid, yields enantioenriched spiro[3,2′-morpholine-oxindole] derivatives. Rh(III)-catalyzed [3+3] spirocyclization of 3-aryl-3-hydroxyisoindolinones with vinylene carbonate has also been reported.

| Reaction Type | Reactants | Product Type | Catalyst/Conditions |

| [3+3] Annulation | Indoline-2-thiones, Isatylidene malononitriles | Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | Zinc-catalyst mdpi.com |

| Divergent Annulation | Indoles, 1,2-Diaza-1,3-dienes | Tetrahydro-1H-pyridazino[3,4-b]indoles or Tetrahydropyrrolo[2,3-b]indoles | Substrate-dependent acs.org |

| [4+2] Annulation | 2-Methyl-3H-indolium salt, α-Bromo N-acyl hydrazone | Spiro(indoline-2,3′-hydropyridazine) | "On-water" rsc.org |

| [5+1] Annulation | 2-Pyrrolylphenol, 1-Methylindoline-2,3-dione | Spiro[3,2′-morpholine-oxindole] | Chiral Imidodiphosphoric Acid |

| [3+3] Spirocyclization | 3-Aryl-3-hydroxyisoindolinones, Vinylene carbonate | Isoindolinone-derived spiroisochromenes | Rh(III)-catalyst |

Cross-Coupling and C-H Functionalization of Indoline-3-carbonitrile

The indoline scaffold provides multiple sites for carbon-carbon and carbon-heteroatom bond formation. The benzene ring is a key target for modification via palladium-catalyzed cross-coupling reactions, which typically require a pre-functionalized halide or triflate, or through direct C-H activation/functionalization, which offers a more atom-economical route.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgpearson.com For the this compound scaffold, this would necessitate a starting material bearing a halogen (I, Br, Cl) or triflate group on the aromatic ring (at positions 4, 5, 6, or 7). The reactivity of such precursors in Sonogashira, Suzuki, Heck, and Stille couplings is well-established for a vast range of heterocyclic and aromatic systems. wikipedia.orgwikipedia.orggold-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.org It is a reliable method for introducing alkynyl moieties onto the indoline framework, which are valuable precursors for further synthetic transformations. rsc.org The typical conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N). mdpi.com

Suzuki-Miyaura Coupling: One of the most versatile cross-coupling methods, the Suzuki reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester). nih.gov Its advantages include the operational simplicity and the commercial availability and stability of many boronic acids. nih.gov A palladium catalyst and a base are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a new C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a primary method for the synthesis of substituted alkenes and has seen broad application in organic synthesis. wikipedia.orgmdpi.com The choice of catalyst, base, and solvent can be tuned to optimize the reaction for specific substrates. organic-chemistry.org

Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org A key advantage is the tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. libretexts.org However, the toxicity of organotin reagents is a significant drawback. wikipedia.org The mechanism proceeds via a standard palladium catalytic cycle. wikipedia.org

The table below illustrates hypothetical examples of these cross-coupling reactions on a representative halo-substituted this compound precursor.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Ref. |

|---|---|---|---|---|

| Sonogashira | 5-Bromo-1-methylindoline-3-carbonitrile + Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Methyl-5-(phenylethynyl)indoline-3-carbonitrile | gold-chemistry.orgrsc.org |

| Suzuki | 5-Bromo-1-methylindoline-3-carbonitrile + Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Methyl-5-phenylindoline-3-carbonitrile | nih.gov |

| Heck | 5-Bromo-1-methylindoline-3-carbonitrile + Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-Methyl-5-((E)-styryl)indoline-3-carbonitrile | wikipedia.orgorganic-chemistry.org |

| Stille | 5-Bromo-1-methylindoline-3-carbonitrile + Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-Methyl-5-vinylindoline-3-carbonitrile | wikipedia.orglibretexts.org |

Direct C-H activation is an increasingly important strategy that avoids the need for pre-halogenated substrates, offering a more efficient and atom-economical pathway to functionalized molecules. nih.govacs.org In the context of this compound, the C-H bonds on the benzene portion of the molecule (C4, C5, C6, C7) and the C2-methylene position are potential sites for such reactions. The regioselectivity is often controlled by directing groups. acs.org

For indole derivatives with substituents at the C3 position, the directing group often facilitates functionalization at the C4 or C2 positions. nih.govacs.org For instance, studies on 1H-indole-3-carbaldehyde have shown that the formyl group can direct palladium-catalyzed C-H arylation to the C4 position. acs.org Similarly, rhodium catalysts have been employed for the C4-alkenylation of indoles using a C3 directing group. nih.gov It is plausible that the C3-cyano group of this compound could similarly direct transition metal catalysts (e.g., Pd, Rh, Ir) to activate the C4-H bond. nih.govacs.orgmdpi.com

Functionalization at the C2 position is also a known pathway. For example, palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones occurs at the C2 position. rsc.org Furthermore, catalyst-controlled site selectivity has been demonstrated for 3-carboxamide indoles, where iridium catalysts favor C2-functionalization while rhodium catalysts promote a translocation followed by C3-functionalization. nih.govchemrxiv.org These examples suggest that the C2-methylene C-H bonds in this compound are also potential targets for direct functionalization.

The table below summarizes potential C-H functionalization reactions based on established reactivity patterns of related indole systems.

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions

| Position | Reaction Type | Metal Catalyst | Coupling Partner | Potential Product | Ref. |

|---|---|---|---|---|---|

| C4 | Arylation | Pd(OAc)₂ | Iodobenzene | 4-Phenyl-1-methylindoline-3-carbonitrile | acs.org |

| C4 | Alkenylation | [RhCp*Cl₂]₂ | Methyl acrylate | Methyl (E)-3-(3-cyano-1-methylindolin-4-yl)acrylate | nih.gov |

| C2 | Arylation | Pd(OAc)₂ | Iodobenzene | 2-Phenyl-1-methylindoline-3-carbonitrile | rsc.org |

| C7 | Arylation | Pd(OAc)₂ | 4-Fluorobromobenzene | 7-(4-Fluorophenyl)-1-methylindoline-3-carbonitrile | nih.gov |

Reactions Involving the N-Methyl Group

The N-methyl group of this compound is generally a stable substituent under many reaction conditions, including those typically used for cross-coupling and C-H functionalization on the aromatic ring. Its presence prevents N-H reactivity, such as salt formation with strong bases or participation in N-H insertion reactions, which simplifies many synthetic procedures compared to N-unsubstituted indolines.

The introduction of the methyl group onto the parent indoline nitrogen is a common synthetic step. For instance, N-methylation of indoles and related heterocycles can be achieved using various methylating agents. In the context of total synthesis, N-methylation of an indoline intermediate has been reported as a key step, highlighting the accessibility of this functional group. rsc.org While the N-methyl group is robust, specific conditions can be employed for its removal (N-demethylation) if required, though this is less common than its introduction. The primary role of the N-methyl group in the context of the reactions discussed above is to provide a stable, protected nitrogen, thereby directing reactivity towards other sites on the heterocyclic scaffold.

Mechanistic Investigations of Reactions Involving 1 Methylindoline 3 Carbonitrile

Elucidation of Reaction Pathways and Transition States in Indoline-3-carbonitrile Formation

The formation of the indoline-3-carbonitrile scaffold can proceed through various reaction pathways, the nature of which is often dictated by the specific reactants, catalysts, and conditions employed. Mechanistic studies, frequently supported by Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways and characterizing the associated transition states.

One significant pathway involves the dearomatization of indole (B1671886) precursors via cycloaddition reactions. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can lead to fused indoline (B122111) scaffolds through either a formal [4+2] or [3+2] cycloaddition. polimi.it DFT studies on these divergent pathways reveal that they are competitive and independent, initiated by the activation of the diazadiene substrate by a Lewis acid catalyst like Zn(II). polimi.it The [4+2] cycloaddition can be understood as a concerted inverse hetero-Diels-Alder reaction, where the preference for an endo cycloaddition transition state dictates the high diastereoselectivity of the resulting product. acs.org

Alternatively, pathways involving a stepwise spiroindolization followed by a migration sequence have been identified, such as in certain Pictet-Spengler-type reactions. scispace.com In these cases, the reaction does not proceed via direct attack at the C2 position of the indole. Instead, it involves the formation of a spiroindolenine intermediate. DFT calculations have been used to model the transition states of the ring-closure, suggesting that steric repulsion can create a significant energy barrier, favoring one pathway over another. scispace.com

The table below summarizes key aspects of different reaction pathways leading to indoline-type structures.

| Reaction Type | Proposed Pathway | Key Characteristics | Computational Method |

| [4+2] Cycloaddition | Concerted (Inverse hetero-Diels-Alder) | High diastereoselectivity due to endo transition state preference. acs.org | DFT (B3LYP/6-31-G(d)) polimi.it |

| [3+2] Cycloaddition | Stepwise | Competes with [4+2] pathway, outcome controlled by substrate substituents. polimi.it | DFT (B3LYP/6-31-G(d)) polimi.it |

| Pictet-Spengler Type | Stepwise (Spiroindolization/Migration) | Involves a five-membered aza-spiroindolenine intermediate. scispace.com | DFT Calculations scispace.com |

Identification and Characterization of Key Intermediates

The identification of transient intermediates is crucial for understanding the mechanisms of reactions that form and transform indoline derivatives. Elimination of a suitable leaving group from the C3-position of an indole derivative under acidic or basic conditions can generate a highly reactive alkylideneindolenine (or vinylogous imine) intermediate. researchgate.net This intermediate is a versatile precursor that can react with a wide array of nucleophiles to afford various 3-substituted indoles, which can subsequently be converted to indolines. researchgate.net

In the context of forming fused indoline systems, the reaction between an indole and a Lewis acid-activated 1,2-diaza-1,3-diene is proposed to proceed through distinct intermediates depending on the reaction pathway. polimi.it Similarly, the synthesis of chiral five-membered aza-spiroindolenines has been achieved, and these compounds are considered key intermediates in asymmetric Pictet–Spengler reactions, although their isolation can be challenging. scispace.com In some cases, a free iminium species might be formed during migration processes in highly acidic media. scispace.com

During the hydrogenation of 1-methyl-indole to form its saturated analogs, 1-methyl-indoline (H2-MI) is observed as a minor but important intermediate product. mdpi.com The primary intermediate detected in significant quantities is 1-methyl-4,5,6,7-tetrahydro-1H-indole (H4-MI), indicating that hydrogenation of the carbocyclic ring is a major pathway. mdpi.com Furthermore, reactions can be designed to proceed through carbocation or radical intermediates, which can be trapped by various nucleophiles to generate diverse substituted products. acs.org

Kinetic and Thermodynamic Aspects of Indoline-3-carbonitrile Transformations

The kinetic and thermodynamic parameters of reactions involving the indoline scaffold govern the feasibility, rate, and equilibrium position of these transformations. A detailed thermodynamic study has been conducted on the 1-methylindole (B147185)/octahydro-1-methylindole system, which is relevant for hydrogen storage applications and provides insight into the stability of the indoline core. mdpi.com The hydrogenation of 1-methyl-indole (H0-MI) to perhydro-1-methyl-indole (H8-MI) involves several steps with distinct thermodynamic profiles. mdpi.com

The enthalpy of reaction for the complete dehydrogenation of perhydro-1-methyl-indole is significantly lower than that of many homocyclic Liquid Organic Hydrogen Carriers (LOHCs), suggesting that the hydrogen release can be achieved under milder conditions. mdpi.com The 1-methylindole system demonstrates greater thermal stability compared to the unsubstituted indoline system. mdpi.com For example, at 200°C, the selectivity for hydrogenation of 1-methylindole remains high (95%) after 100 minutes, whereas for indoline it drops to 12% under similar conditions, indicating rapid decomposition for the unsubstituted system. mdpi.com

Kinetic studies on related systems, such as the tautomerization of 1,3,4,7-tetramethylisoindole, show that the transformation can be catalyzed by both acids and bases. researchgate.net Dynamic kinetic resolutions, which involve the in-situ racemization of a substrate, have also been successfully applied to isoindoline (B1297411) derivatives, highlighting the importance of controlling reaction rates for achieving asymmetric synthesis.

Thermodynamic Data for the Hydrogenation of 1-Methylindole mdpi.com

| Reaction | Reactant | Product | Reaction Enthalpy (kJ/mol) |

| Hydrogenation of N-heterocycle | 1-Methylindole (H0-MI) | 1-Methylindoline (H2-MI) | -88.1 |

| Hydrogenation of Benzene (B151609) Ring | 1-Methylindoline (H2-MI) | Octahydro-1-methylindole (H8-MI) | -196.4 |

| Overall Hydrogenation | 1-Methylindole (H0-MI) | Octahydro-1-methylindole (H8-MI) | -284.5 |

Protonation and Deprotonation Equilibria in Indoline Systems

The protonation and deprotonation behavior of the indoline nucleus is fundamental to its reactivity and manipulation in chemical synthesis. Studies on the parent indole system have conclusively shown that in acidic media, protonation occurs preferentially at the C3 position of the indole ring, rather than on the nitrogen atom. acs.orgacs.org This leads to the formation of a 3H-indolium cation, which is a reactive intermediate. The basicity of indoles is influenced by substituents on the ring, but the C3-protonation pathway remains dominant.

Conversely, deprotonation typically occurs at the N1 position. The synthesis of N-substituted indolines, such as 1-methylindoline, often begins with the deprotonation of the parent indoline or indole N-H bond. This is commonly achieved using a strong base like sodium amide in liquid ammonia (B1221849) or sodium hydride. orgsyn.org The resulting sodio derivative is a potent nucleophile that readily reacts with alkylating agents like methyl iodide to form the N-alkylated product. orgsyn.org The pKa values for the protonation and deprotonation of related heterocyclic systems like 9-methylguanine (B1436491) are approximately 3.1-3.2 and 9.6, respectively, providing a reference for the conditions needed to effect these transformations. cuny.edu

Studies on Bond Cleavage and Formation Events (e.g., C-N, C-C bond transformations)

The synthesis and transformation of the 1-methylindoline-3-carbonitrile scaffold inherently involve a series of strategic bond cleavage and formation events. The construction of the core indoline ring system often utilizes cycloaddition reactions where multiple C-C and C-N bonds are formed in a controlled manner. For example, the Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes results in the formation of fused polycyclic indolines through [4+2] and [3+2] annulation processes, which represent powerful methods for C-C and C-N bond formation. polimi.it

Another key bond-forming strategy is migratory insertion, particularly in transition-metal-catalyzed reactions. In some syntheses of indole derivatives, a metal-carbon bond can undergo migratory insertion into a C=N bond, leading to the formation of a new ring system. nih.gov

Bond cleavage is equally important. The Fischer indole synthesis, a classic method for preparing the indole core, involves the acid-catalyzed cyclization of a phenylhydrazone with concomitant cleavage of the N-N bond and elimination of ammonia. rsc.org Reductive cleavage of C-halogen or other bonds in precursor molecules is also a common strategy to generate the final indoline structure. rsc.org For instance, the synthesis of 2,3-dihydroindoles can be achieved by the reduction of functional groups in 2-oxindole precursors.

Migration Phenomena within the Indoline Scaffold

Rearrangements and migration events are significant transformations observed within the indoline and related indole scaffolds, often providing pathways to structurally diverse products. It has been shown that substituents can migrate between positions on the ring system under specific catalytic conditions.

One notable example is the acid-catalyzed 1,2-migration of alkyl and aryl groups. Using a strong acid like trifluoromethanesulfonic acid, a substituent at the C3-position of an indole can migrate to the C2-position, affording a more stable 2-substituted indole. This type of rearrangement is valuable for accessing isomers that are otherwise difficult to synthesize directly. Similar migrations of acetyl groups have also been observed following C-H arylation reactions of 3-acetylindoles. acs.org

Mechanistic proposals for certain reactions, such as the Pictet-Spengler reaction, invoke a stepwise spiroindolization followed by a migration sequence as a plausible alternative to direct cyclization. scispace.com This pathway proceeds through a spiroindolenine intermediate, and the subsequent migration step leads to the final tetrahydro-β-carboline product. Such migratory events can be influenced by the electronic properties of the migrating group and the stereochemistry of the intermediate. scispace.com

Computational and Theoretical Investigations of 1 Methylindoline 3 Carbonitrile

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Optimization of Molecular Geometries and Bond Analysis

No published data is available on the optimized molecular geometry or a detailed bond analysis (bond lengths and angles) for 1-Methylindoline-3-carbonitrile derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

There is no specific information in the surveyed literature regarding the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.

Molecular Charge Distribution and Electrostatic Potential Surfaces

Detailed analyses, including Molecular Electrostatic Potential (MEP) maps illustrating the charge distribution and reactive sites of this compound, have not been reported.

Conformational Analysis of this compound

Potential Energy Surface Mapping for Torsional Angles

No studies detailing the mapping of the potential energy surface for the key torsional angles of this compound were found. Such an analysis would be crucial to understanding the flexibility of the indoline (B122111) ring and the rotation of the nitrile substituent.

Structural Elucidation and Advanced Analytical Techniques for 1 Methylindoline 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-methylindoline-3-carbonitrile. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the indoline (B122111) ring, and the protons of the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are unique to the molecule's structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carbon atoms of the benzene ring, the indoline ring carbons, the nitrile carbon, and the methyl carbon. The chemical shift of the nitrile carbon is a particularly indicative feature. docbrown.info

2D NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the indoline and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.0-3.5 (s) | ~30-35 | C2, C7a |

| H-2 | ~3.8-4.2 (t) | ~45-50 | C3, C3a, C7a, CN |

| H-3 | ~3.5-3.9 (t) | ~30-35 | C2, C3a, C4, CN |

| H-4 | ~7.2-7.4 (d) | ~125-130 | C3a, C5, C6 |

| H-5 | ~6.8-7.0 (t) | ~120-125 | C3a, C4, C6, C7 |

| H-6 | ~7.1-7.3 (t) | ~128-132 | C4, C5, C7, C7a |

| H-7 | ~6.7-6.9 (d) | ~110-115 | C3a, C5, C6, C7a |

| C-Nitrile | - | ~118-122 | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. s = singlet, t = triplet, d = doublet.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. For C₁₀H₈N₂, the expected exact mass is approximately 156.0687 g/mol . cymitquimica.comthermofisher.comnih.gov

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. The resulting fragmentation pattern offers valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the methyl group, the nitrile group, or cleavage of the indoline ring, providing further confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. Other significant bands include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N stretching for the indoline ring.

Raman Spectroscopy: Raman spectroscopy can also detect the nitrile stretch, often providing a complementary signal to the IR spectrum. It is particularly useful for observing the symmetric vibrations of the aromatic ring.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | ~2220-2260 | Strong, Sharp |

| Aromatic C-H | Stretching | ~3000-3100 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | ~2850-3000 | Medium |

| Aromatic C=C | Stretching | ~1450-1600 | Medium to Strong |

| C-N | Stretching | ~1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and the nitrile group. uzh.chyoutube.compharmatutor.orgslideshare.net The indole (B1671886) chromophore typically exhibits strong absorptions in the UV region. The presence of the methyl group and the nitrile group can cause shifts in the absorption maxima compared to unsubstituted indoline. These electronic transitions are a characteristic feature of the molecule's conjugated system. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. researchgate.netmdpi.com By growing a suitable single crystal of this compound, this technique can provide highly accurate bond lengths, bond angles, and torsional angles. This analysis would definitively confirm the puckered conformation of the five-membered indoline ring and the relative orientation of the methyl and carbonitrile substituents. The resulting crystal structure provides unequivocal proof of the molecule's atomic arrangement in the solid state.

Chromatographic Methods for Isolation, Purity Assessment, and Impurity Profiling

Chromatographic techniques are vital for the isolation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak for this compound would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is useful for purity assessment and identifying volatile impurities. The retention time in the gas chromatogram and the mass spectrum of the eluted peak provide dual confirmation of the compound's identity. A purity of ≥95.0% as determined by GC has been reported. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that can be used for purity analysis and the identification of non-volatile impurities. It is particularly useful for analyzing complex mixtures and confirming the molecular weight of the main component.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₁₀H₈N₂. Close agreement between the experimental and theoretical values provides strong evidence for the proposed stoichiometry.

Theoretical Composition for C₁₀H₈N₂:

Carbon (C): ~76.90%

Hydrogen (H): ~5.16%

Nitrogen (N): ~17.94%

Synthetic Utility of 1 Methylindoline 3 Carbonitrile As a Molecular Scaffold

Application as a Precursor for Diverse Indoline-Based Heterocyclic Scaffolds

The structure of 1-methyl-1H-indole-3-carbonitrile is primed for elaboration into more complex, fused heterocyclic systems. Chemists have exploited its reactivity to construct novel scaffolds, particularly through cycloaddition reactions.

A significant application involves its use in dearomative cycloaddition reactions to build polycyclic frameworks. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations generated in situ are used to furnish cyclohepta[b]indoles. nih.gov These seven-membered ring systems are core structures in many bioactive natural products, including the ambiguine (B12290726) alkaloids. nih.gov While this specific reaction uses a 3-alkenylindole, the underlying principle of using the indole (B1671886) core as a 4π-component highlights a pathway where a derivative like 1-methyl-1H-indole-3-carbonitrile could be modified at the C2 position to create a suitable diene system for such transformations.

Furthermore, the nitrile group itself can participate in or direct the formation of new heterocyclic rings. Although direct examples involving 1-methyl-1H-indole-3-carbonitrile are specific, the general reactivity of indole-3-carbonitriles is well-documented. For example, [3+2] dipolar cycloaddition reactions are a powerful tool. Research has shown that related indole structures, such as 3-alkylidene oxindoles, react with nitrile imines to form spirocyclic pyrazolines with high yield and stereoselectivity. This demonstrates a viable strategy for converting the C2-C3 bond of an appropriately functionalized indole precursor into a spiro-heterocyclic junction.

The following table summarizes representative transformations where indole derivatives act as precursors to complex heterocyclic systems.

| Precursor Type | Reaction Type | Resulting Scaffold | Significance |

| 3-Alkenylindoles | Dearomative (4+3) Cycloaddition | Cyclohepta[b]indoles | Core of bioactive alkaloids nih.gov |

| Isatin Derivatives | 1,3-Dipolar Cycloaddition | Spirooxindoles | Access to complex, 3D-rich structures nih.gov |

| Indole-3-carboxaldehydes | Multi-component Reactions | Indole-fused oxadiazepines | Modular synthesis of seven-membered heterocycles rsc.orgsemanticscholar.org |

Role as a Building Block in Complex Chemical Synthesis

Beyond being a simple precursor, 1-methyl-1H-indole-3-carbonitrile serves as a fundamental building block, where its entire structure is incorporated into a larger target molecule. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Research by an MDPI-published group demonstrated the power of this approach by first iodinating the C3 position of related 1-benzyl-indole-2-carbonitriles. mdpi.com This strategy creates a handle for subsequent coupling reactions. The resulting 3-iodoindole derivatives were successfully subjected to a variety of cross-coupling reactions, showcasing their versatility. mdpi.com

Key Cross-Coupling Reactions with Indole-carbonitrile Scaffolds: mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes (e.g., phenylacetylene) using a palladium catalyst and copper(I) iodide cocatalyst to introduce alkynyl groups at the C3 position.

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds with aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions demonstrate that the 1-methyl-1H-indole-3-carbonitrile framework can be readily functionalized, allowing chemists to attach a wide array of other molecular fragments. This makes it a valuable building block for creating libraries of complex molecules for applications such as drug discovery. For example, indole-3-carboxylic acid derivatives, closely related to the nitrile, have been used to synthesize potent and selective 5-HT₂C receptor antagonists. nih.gov

The table below details the conditions and outcomes of Sonogashira coupling on a related indole-carbonitrile system.

| Indole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 3-Alkynyl-indole | 90% |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 3-Alkynyl-indole | 85% |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 3-Alkynyl-indole | 88% |

| Data derived from a study on related indole-2-carbonitriles, illustrating the general methodology. mdpi.com |

Contribution to the Modular Assembly of Advanced Molecular Architectures

The concept of modular assembly involves the efficient, one-pot combination of multiple simple components to create complex molecules. 1-Methyl-1H-indole-3-carbonitrile and related indole derivatives are excellent substrates for such multicomponent reactions (MCRs). nih.gov These reactions are highly valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. semanticscholar.orgnih.gov

A notable example is the modular assembly of tetrahydrocarboline-type indole alkaloids. nih.gov In this approach, a 3-substituted indole, formaldehyde, and an amine hydrochloride are combined in a one-pot reaction to directly form complex γ- or β-tetrahydrocarbolines. nih.gov This strategy allows for the rapid generation of diverse alkaloid-like structures by simply varying the starting components. The indole acts as the core module, to which other building blocks are appended in a highly efficient cascade process.

More recently, a unique MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles. rsc.orgsemanticscholar.org In this process, an indole, formaldehyde, and an amino hydrochloride assemble to quickly yield indole-fused oxadiazepines. rsc.orgsemanticscholar.org The reaction is high-yielding and tolerates a wide variety of functional groups on the amine component, including chlorides, alkynes, and even amino acid derivatives. semanticscholar.org This highlights the power of using the indole scaffold as a platform for building complex, drug-like molecules in a modular fashion. The ability to incorporate diverse building blocks makes this an invaluable tool for creating large chemical libraries for biological screening. semanticscholar.orgnih.gov

This modular approach streamlines the synthesis of complex architectures that would otherwise require lengthy, multi-step sequences, thereby accelerating the discovery of new chemical entities for pharmaceutical and materials science applications. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing 1-Methylindoline-3-carbonitrile in laboratory settings?

The synthesis of nitrile-containing indole derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-Methylindole-3-carboxaldehyde (CAS 19012-03-4) can serve as a precursor, where the aldehyde group is converted to a nitrile via a cyanide-based reagent under controlled conditions . Similar methodologies for indole-3-acetonitrile derivatives involve alkylation of indole intermediates followed by nitrile introduction . Key steps include inert atmosphere handling, temperature control (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS (ESI) provides accurate molecular weight confirmation, as demonstrated in trifluoromethylpyridinecarbonitrile synthesis (e.g., m/z 369.9788 for C11H10F3IN2O) . NMR (¹H/¹³C) resolves structural ambiguities, such as distinguishing between regioisomers. For example, indole derivatives often exhibit distinct aromatic proton splitting patterns (δ 7.2–8.1 ppm) and nitrile carbon signals near 115–120 ppm .

Q. What safety protocols are required for handling nitrile-containing indole derivatives?

Nitriles like 1H-indole-3-carbonitrile (CAS 5457-28-3) require strict precautions:

- Use fume hoods to avoid inhalation of dust or vapors (acute toxicity: Category 4 oral/dermal) .

- Wear nitrile gloves and safety goggles to prevent skin/eye irritation (Category 2) .

- Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data in this compound derivatives be resolved?

Discrepancies in NMR or IR data may arise from tautomerism or crystallographic packing effects. For example, X-ray crystallography of spiro[indoline-pyrrolidine] derivatives confirms bond angles (e.g., C–N–C: 109.73°) and torsional parameters, resolving ambiguities in solution-state spectra . Computational modeling (DFT) can also validate experimental data by simulating optimized geometries and electronic environments .

Q. What strategies improve reaction yields in halogenated derivatives of this compound?

Optimize halogenation using sulfolane as a solvent and anhydrous potassium fluoride (KF) as a catalyst. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile synthesis achieved 85% yield via nucleophilic aromatic substitution at 120°C . Key factors include:

Q. How does X-ray crystallography elucidate stereochemical properties of this compound derivatives?

Single-crystal X-ray diffraction provides absolute configuration data. For example, spiro[indoline-3,2′-pyrrolidine] derivatives reveal non-planar geometries (dihedral angles: 77.42–94.66°) and hydrogen-bonding networks critical for stability . This data aids in rationalizing reactivity trends, such as regioselectivity in electrophilic substitutions.

Methodological Guidelines

Q. What are best practices for documenting synthetic procedures and analytical data?

Follow IUPAC naming conventions and report:

Q. How to address contradictions in biological activity data for this compound analogs?

Perform dose-response studies (IC50/EC50) with standardized controls. For example, immunomodulatory indole derivatives require comparison to reference compounds (e.g., balamapimod, CAS 863029-99-6) and statistical validation (p < 0.05) . Replicate experiments under varied conditions (pH, temperature) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.